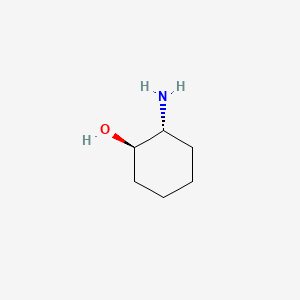

(1R,2R)-2-Aminocyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclohexanol is a chiral β-amino alcohol that serves as a cornerstone in modern organic and medicinal chemistry. Its rigid cyclic structure, combined with its specific stereochemistry, makes it an invaluable building block for the synthesis of complex molecules, chiral ligands for asymmetric catalysis, and pharmacologically active compounds where precise three-dimensional arrangement is paramount for biological function.[1] This guide provides a comprehensive analysis of the core structural properties of this compound, offering insights into the interplay between its stereochemistry, conformation, and physicochemical characteristics.

Stereochemistry and Molecular Architecture

The identity and properties of this compound are fundamentally defined by the spatial arrangement of its functional groups. With the molecular formula C₆H₁₃NO, this compound possesses two adjacent stereocenters on a cyclohexane ring.[2]

-

Absolute Configuration : The designation (1R,2R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. At carbon C1, the hydroxyl (-OH) group has the highest priority, and the configuration is R. At the adjacent carbon C2, the amino (-NH₂) group holds the highest priority, and its configuration is also R.

-

trans Isomerism : This specific combination of stereocenters results in a trans configuration, where the hydroxyl and amino groups are positioned on opposite faces of the cyclohexane ring. This is a critical distinction from its diastereomer, (1R,2S)-2-aminocyclohexanol, which has a cis configuration with both groups on the same face.[3] The trans arrangement fundamentally dictates the molecule's conformational preferences and intermolecular interactions by precluding the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups.[3]

Caption: 2D representation of this compound with stereochemistry.

Conformational Analysis: The Dominance of the Diequatorial State

The cyclohexane ring is not planar; it adopts a puckered chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like the trans-2-aminocyclohexanol, two principal chair conformations can exist, which interconvert via a "ring-flip."

The stability of these conformers is dictated by the steric strain arising from the positions of the substituents (axial vs. equatorial).

-

Diequatorial (e,e) Conformer : Both the -OH group and the -NH₂ group occupy equatorial positions. In this arrangement, the bulky substituents are pointed away from the ring's center, minimizing steric hindrance, particularly the unfavorable 1,3-diaxial interactions.

-

Diaxial (a,a) Conformer : Both substituents occupy axial positions. This conformation is significantly less stable due to substantial steric clashes (1,3-diaxial interactions) between the axial -OH and -NH₂ groups and the axial hydrogen atoms on the same face of the ring.

Consequently, the conformational equilibrium overwhelmingly favors the diequatorial conformer. This preference for a specific, well-defined, and rigid three-dimensional shape is a key reason for its utility in asymmetric synthesis.[3]

Caption: Conformational equilibrium of this compound.

Spectroscopic Characterization: A Window into the Structure

Spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the detailed structure in solution.

-

¹H NMR : The protons on the carbons bearing the amino and hydroxyl groups (H-C1 and H-C2) are of particular diagnostic importance. In the dominant diequatorial conformation, these protons are in a trans-diaxial arrangement. This orientation results in a large vicinal coupling constant (³JHH), typically in the range of 9-12 Hz. Observing such a large coupling constant is strong evidence for the trans configuration and the diequatorial preference of the substituents.[4]

-

¹³C NMR : The carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) are deshielded and will appear at a downfield chemical shift compared to the other ring carbons. The symmetry of the molecule influences the number of distinct signals observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of intermolecular hydrogen bonding.

-

N-H Stretch : As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.

-

C-O and C-N Stretches : These appear in the fingerprint region, typically between 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (115.17 g/mol ).[2]

-

Fragmentation : A characteristic fragmentation pattern for amino alcohols is α-cleavage, where the bond between C1 and C2 or C2 and C3 breaks, leading to resonance-stabilized fragment ions.

| Property | Description | Source |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| IUPAC Name | (1R,2R)-2-aminocyclohexan-1-ol | [2] |

| Stereochemistry | trans configuration | [3] |

| Predominant Conformation | Chair, with diequatorial substituents (-OH, -NH₂) | [3] |

| Key ¹H NMR Feature | Large ³JHH coupling (9-12 Hz) for H-C1/H-C2 protons | [4] |

| Key IR Absorptions | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | [5] |

Experimental Protocols: Structural Verification Workflow

Verifying the structure and purity of this compound is a critical step in its application. This involves synthesis, purification, and characterization.

Protocol 1: Chiral Resolution of Racemic trans-2-Aminocyclohexanol

The enantiomerically pure compound is often obtained by resolving the racemic mixture. A common and effective method involves diastereomeric salt formation using a chiral resolving agent.

Objective : To separate (1R,2R)- and (1S,2S)-2-aminocyclohexanol from a racemic mixture.

Methodology :

-

Salt Formation : Dissolve racemic trans-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral acid, such as (R)-(-)-mandelic acid.[6]

-

Fractional Crystallization : The two diastereomeric salts ((1R,2R)-amino alcohol with (R)-acid and (1S,2S)-amino alcohol with (R)-acid) will have different solubilities. Allow the solution to cool slowly to induce crystallization of the less soluble salt.

-

Isolation : Filter the crystals and wash with a small amount of cold solvent. The less soluble diastereomer is now isolated.

-

Liberation of Free Amine : Dissolve the isolated salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

-

Extraction : Extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.[6]

-

Enantiomeric Excess (ee) Determination : Confirm the optical purity using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.

Protocol 2: Definitive Structure Elucidation by X-ray Crystallography

While spectroscopic methods provide excellent structural information, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration and solid-state conformation.

Objective : To determine the precise three-dimensional structure of the molecule.

Methodology :

-

Crystal Growth : Grow a high-quality single crystal of the purified compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.

-

Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This computational process yields a precise 3D model of the molecule.

-

Data Analysis : The final model provides exact bond lengths, bond angles, and torsional angles. It confirms the trans stereochemistry, the chair conformation, and reveals the network of intermolecular hydrogen bonds that stabilize the crystal structure.

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The structural properties of this compound are a direct consequence of its trans stereochemistry, which forces the cyclohexane ring to adopt a highly stable diequatorial chair conformation. This well-defined and rigid molecular architecture, devoid of intramolecular hydrogen bonding, is fundamental to its role as a chiral building block. A thorough understanding of its conformational and spectroscopic features, confirmed through rigorous experimental protocols, is essential for its effective application in the rational design of catalysts and pharmaceuticals, where precise control of stereochemistry is the key to function.

References

An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol: Properties, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: (1R,2R)-2-Aminocyclohexanol is a pivotal chiral building block in modern organic and medicinal chemistry. Characterized by a cyclohexane backbone with vicinal amino and hydroxyl groups in a defined trans stereochemical arrangement, this molecule is indispensable for the synthesis of complex, enantiomerically pure pharmaceuticals and fine chemicals. Its bifunctional nature, combined with its rigid stereochemistry, makes it a valuable precursor for chiral ligands and auxiliaries used in asymmetric catalysis. This guide provides a comprehensive overview of its core physical and chemical properties, stereochemical considerations, spectroscopic signature, synthetic utility, and essential handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol with the molecular formula C₆H₁₃NO.[1][2] Its structure consists of a cyclohexane ring substituted on adjacent carbons (C1 and C2) with a hydroxyl (-OH) and a primary amino (-NH₂) group, respectively.

Stereochemical Definition: The designation "(1R,2R)" defines the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules. This specific isomer is a trans-diastereomer, meaning the hydroxyl and amino groups reside on opposite faces of the cyclohexane ring.[3] This arrangement is fundamentally different from its cis-diastereomeric counterparts, such as (1R,2S)-2-aminocyclohexanol, and this stereochemical distinction governs its physical properties and reactivity.[3]

Conformational Analysis: In its most stable state, the cyclohexane ring of the trans isomer adopts a chair conformation where both the large amino and hydroxyl substituents occupy equatorial positions to minimize 1,3-diaxial steric strain.[3] This diequatorial preference is a key feature of its conformational landscape. Unlike the cis isomer, the trans configuration prevents the formation of intramolecular hydrogen bonds between the amino and hydroxyl groups.[3] Consequently, its interactions are dominated by intermolecular hydrogen bonding, which significantly influences its melting point, solubility, and crystalline structure.[3]

Caption: Diequatorial conformation of this compound.

Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its structure. The presence of both -OH and -NH₂ groups allows it to participate extensively in intermolecular hydrogen bonding, leading to a relatively high melting point for its molecular weight.

Data Rationale: The data presented below is a consolidation from various chemical suppliers and databases. It's important to note that properties like appearance and melting point can vary slightly depending on the purity and physical form (free base vs. hydrochloride salt) of the substance.

| Property | Value | Source(s) |

| CAS Number | 931-16-8 (free base); 6982-39-4 (trans-racemate) | [1][4] |

| 13374-31-7 (hydrochloride salt) | ||

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder or solid | [5] |

| Melting Point | 92-94 °C | [6] |

| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [6] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3][5] |

| Optical Purity (Typical) | ≥98.0% ee |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR: A proton NMR spectrum will show complex multiplets for the cyclohexane ring protons, typically between 1.1 and 2.0 ppm. The protons on the carbons bearing the amino and hydroxyl groups (H1 and H2) will appear as distinct multiplets further downfield, generally in the range of 2.4-3.2 ppm.[6] The coupling constants between H1 and H2 are particularly informative for confirming the trans configuration (typically a large diaxial coupling constant is observed). The -OH and -NH₂ protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The spectrum will display six distinct signals for the cyclohexane carbons. The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C2) will be the most downfield, typically appearing in the range of 60-80 ppm, while the other four aliphatic carbons will be found further upfield (20-40 ppm).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which corresponds to the overlapping O-H and N-H stretching vibrations.[8] C-H stretching of the aliphatic ring appears just below 3000 cm⁻¹. The C-O and C-N stretching vibrations are typically observed in the 1050-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 115 may be observed.[3][9] Common fragmentation patterns for cyclohexanol derivatives include the loss of water (M-18) to give a peak at m/z = 97. Alpha-cleavage adjacent to the amine or alcohol can also occur. A prominent fragment is often seen at m/z = 56, which can arise from the loss of ethene after ring opening, a characteristic fragmentation for cyclohexanes.[10][11]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its dual functionality and fixed stereochemistry, making it a cornerstone of asymmetric synthesis.[3][12]

-

Reactions of the Amino Group: The primary amine is nucleophilic and basic. It readily undergoes standard amine reactions such as N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, (1R)-2-aminocyclohexanone, or undergo O-acylation to form esters.

-

Application as a Chiral Auxiliary: The compound can be temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. After the transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

-

Precursor to Chiral Ligands: This is its most significant application. The amino and hydroxyl groups provide two coordination points for metal centers. It is a common starting material for the synthesis of more complex bidentate and polydentate ligands (e.g., Schiff bases, oxazolines, phosphine-amino alcohols) used in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, aldol reactions, and alkylations.[13][14][15][16]

Experimental Protocol: N-Acetylation of this compound

This protocol details the selective N-acetylation of the primary amine in the presence of the secondary alcohol, a common transformation in a multi-step synthesis.

Caption: Experimental workflow for the N-acetylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)[17]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Rationale: The base neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

-

-

Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.[17][18]

-

Rationale: Slow, cold addition controls the exothermic reaction. Acetic anhydride is chosen as it is less reactive than acetyl chloride, providing better selectivity for N-acylation over O-acylation under these conditions.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[18]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

-

Rationale: The NaHCO₃ wash removes any unreacted acetic anhydride and the acetic acid byproduct. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-acetylated product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[19]

Safety, Handling, and Storage

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

As a readily available and stereochemically defined bifunctional molecule, this compound is a high-value tool for the modern synthetic chemist. Its predictable stereochemistry and reactivity profile make it an exemplary chiral building block for constructing complex molecular architectures. A thorough understanding of its physical properties, conformational preferences, and chemical reactivity is essential for its effective application in the development of new pharmaceuticals and advanced materials.

References

- 1. This compound | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 4. 6982-39-4|trans-2-Aminocyclohexanol|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 7. westmont.edu [westmont.edu]

- 8. 2-Aminocyclohexanol(6850-38-0) IR Spectrum [m.chemicalbook.com]

- 9. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. reddit.com [reddit.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the Synthesis of Enantiopure (1R,2R)-2-Aminocyclohexanol

Introduction: The Significance of (1R,2R)-2-Aminocyclohexanol in Modern Chemistry

Enantiopure this compound is a pivotal chiral building block in the landscape of pharmaceutical development and asymmetric catalysis.[1][2] Its rigid cyclohexane backbone, coupled with the defined stereochemical relationship between the amino and hydroxyl functionalities, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This vicinal amino alcohol is a key component in the preparation of chiral ligands for transition metal catalysts, which are instrumental in orchestrating highly selective asymmetric transformations.[3] Furthermore, its structural motif is embedded in numerous biologically active compounds, including antiviral and antitumor agents, as well as β-blockers and compounds active in the central nervous system.[1][4]

The absolute configuration of this compound is critical to its function, dictating the stereochemical outcome of the reactions it mediates or the pharmacological activity of the molecules it constitutes. Consequently, the development of efficient, scalable, and economically viable methods for the synthesis of this compound in high enantiomeric purity is a topic of significant interest to researchers and professionals in the chemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the core strategies for achieving enantiopure this compound, with a focus on the underlying principles, detailed experimental protocols, and comparative analysis of the methodologies.

Strategic Approaches to Enantiopure this compound

The synthesis of enantiopure this compound can be broadly categorized into three principal strategies:

-

Classical Resolution of Racemic Mixtures: This approach involves the synthesis of a racemic mixture of trans-2-aminocyclohexanol, followed by separation of the enantiomers using a chiral resolving agent.

-

Asymmetric Synthesis from Achiral Precursors: These methods aim to introduce the desired stereochemistry during the synthesis, starting from achiral or meso starting materials. A prominent example is the asymmetric ring-opening of cyclohexene oxide.

-

Chemoenzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, these strategies offer elegant solutions for either the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the target molecule.

The following sections will delve into the technical details of each of these strategies, providing both the theoretical framework and practical guidance for their implementation.

Methodology 1: Classical Resolution of Racemic trans-2-Aminocyclohexanol

The resolution of racemic mixtures via the formation of diastereomeric salts is a time-honored and industrially relevant technique. The key to this method lies in the selection of an appropriate chiral resolving agent that forms stable, crystalline salts with the target compound, and where the resulting diastereomers exhibit significantly different solubilities, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral acid or base. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which can be exploited for their separation. For the resolution of the basic (1R,2R)- and (1S,2S)-2-aminocyclohexanol, a chiral acid is employed.

A highly effective and convenient method for the resolution of racemic 2-aminocyclohexanol derivatives involves the sequential use of (R)- and (S)-mandelic acid.[5] This protocol allows for the isolation of both enantiomers of the amino alcohol in high enantiomeric excess (>99% ee) and with good recovery of the resolving agent.

Experimental Protocol: Resolution of (±)-trans-2-(N-benzylamino)cyclohexanol

This protocol details the resolution of the N-benzylated derivative of trans-2-aminocyclohexanol, which is a common precursor. The benzyl group can be readily removed in a subsequent step to yield the free amino alcohol.

Step 1: Preparation of the Diastereomeric Salt with (R)-Mandelic Acid

-

Dissolve racemic trans-2-(N-benzylamino)cyclohexanol (1.0 equiv.) in a suitable solvent, such as a mixture of methanol and water.

-

Add a solution of (R)-mandelic acid (0.5 equiv.) in the same solvent system.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate crystallization.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in the salt of one of the diastereomers, for instance, the ((1R,2R)-2-(N-benzylamino)cyclohexanol)-(R)-mandelic acid salt.

-

Wash the crystals with a small amount of cold solvent and dry them.

Step 2: Liberation of the Enantioenriched Amine

-

Suspend the crystalline diastereomeric salt in water.

-

Add an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amine and the mandelic acid.

-

Extract the liberated enantioenriched amine with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantioenriched (1R,2R)-2-(N-benzylamino)cyclohexanol.

Step 3: Recovery of the (1S,2S)-Enantiomer

-

The mother liquor from the first crystallization is now enriched in the (1S,2S)-enantiomer.

-

Isolate the free amine from the mother liquor by basification and extraction as described in Step 2.

-

Repeat the salt formation process with this enriched amine using (S)-mandelic acid to precipitate the ((1S,2S)-2-(N-benzylamino)cyclohexanol)-(S)-mandelic acid salt.

-

Liberate the (1S,2S)-amine from this salt as detailed above.

Step 4: Debenzylation to this compound

-

Dissolve the enantioenriched (1R,2R)-2-(N-benzylamino)cyclohexanol in a suitable solvent like methanol.

-

Add a palladium on carbon catalyst (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure until the reaction is complete.

-

Filter off the catalyst and remove the solvent under reduced pressure to obtain the enantiopure this compound.

Data Summary: Resolution of trans-2-Aminocyclohexanol Derivatives

| Resolving Agent | Target Enantiomer | Enantiomeric Excess (ee) | Reference |

| (R)- and (S)-Mandelic Acid | (1R,2R) and (1S,2S) | >99% | [5] |

Workflow for Classical Resolution

Caption: Workflow for the classical resolution of racemic trans-2-aminocyclohexanol.

Methodology 2: Asymmetric Synthesis via Ring-Opening of Cyclohexene Oxide

A more elegant and atom-economical approach to enantiopure vicinal amino alcohols is through the asymmetric ring-opening of meso-epoxides.[3] Cyclohexene oxide, a readily available and inexpensive starting material, is a prime substrate for this strategy. The key to success lies in the use of a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide, leading to a highly enantioselective nucleophilic attack.

Principle of Catalytic Asymmetric Epoxide Ring-Opening

In this reaction, a nucleophile, which serves as the amino group precursor, attacks one of the epoxide carbons. A chiral catalyst, typically a metal-ligand complex, coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the nucleophile to one of the two carbons preferentially. The use of carbamates as nucleophiles is particularly advantageous as they are stable and safe to handle, and the resulting protected amino alcohol can be easily deprotected.

A highly efficient protocol for this transformation employs an oligomeric (salen)Co-OTf complex as the catalyst for the addition of phenyl carbamate to cyclohexene oxide.[6] The oligomeric nature of the catalyst is believed to facilitate cooperative effects between the cobalt centers, leading to enhanced reactivity and enantioselectivity.

Experimental Protocol: Asymmetric Addition of Phenyl Carbamate to Cyclohexene Oxide

Step 1: Catalytic Asymmetric Ring-Opening

-

In an inert atmosphere glovebox, charge a reaction vessel with the oligomeric (salen)Co-OTf catalyst (0.5-1 mol%).

-

Add cyclohexene oxide (1.0 equiv.) and phenyl carbamate (1.1 equiv.).

-

Add a suitable solvent, such as toluene, to achieve a high concentration.

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

Step 2: Deprotection and Isolation

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Subject the crude product to basic hydrolysis (e.g., using aqueous NaOH) to cleave the carbamate protecting group.

-

Extract the aqueous layer with an organic solvent to remove non-polar impurities.

-

Acidify the aqueous layer with an acid, such as hydrochloric acid (HCl), to protonate the amino alcohol.

-

The product, this compound, can then be isolated, often as its hydrochloride salt, by crystallization. Recrystallization can further enhance the enantiomeric purity to >99% ee.[6]

Data Summary: Asymmetric Ring-Opening of Cyclohexene Oxide

| Catalyst | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

| Oligomeric (salen)Co-OTf | Phenyl Carbamate | 91% (oxazolidinone intermediate) | 95% (initial), >99% (after recrystallization) | [6] |

Workflow for Asymmetric Epoxide Ring-Opening

Caption: Workflow for the asymmetric synthesis of this compound.

Methodology 3: Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering unparalleled selectivity under mild reaction conditions.[7] For the synthesis of enantiopure this compound, enzymatic methods, particularly kinetic resolutions, are highly effective.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the ability of a chiral catalyst, in this case, an enzyme, to react at different rates with the two enantiomers of a racemic substrate. This results in the separation of the racemic mixture into one unreacted enantiomer and a product derived from the other enantiomer, both in high enantiomeric purity. Lipases are commonly employed for the resolution of amino alcohols through enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclohexanol

Step 1: Enzymatic Acylation

-

Dissolve racemic trans-2-aminocyclohexanol in a suitable organic solvent (e.g., toluene or diisopropyl ether).

-

Add an acylating agent, such as vinyl acetate.

-

Add the lipase catalyst, a common choice being immobilized Candida antarctica lipase B (Novozym 435).

-

Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.

Step 2: Separation and Deprotection

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

The resulting mixture contains the unreacted this compound and the acylated (1S,2S)-2-aminocyclohexanol.

-

Separate these two compounds using standard techniques like column chromatography or extraction.

-

The acylated (1S,2S)-enantiomer can be deprotected by hydrolysis (acidic or basic) to yield the (1S,2S)-2-aminocyclohexanol, if desired.

Data Summary: Enzymatic Kinetic Resolution

While specific data for the enzymatic resolution of trans-2-aminocyclohexanol was not detailed in the provided search results, this is a well-established methodology for a wide range of amino alcohols, often achieving high E-values (enantioselectivity factor) and yielding products with >99% ee.[8][9]

Workflow for Chemoenzymatic Resolution

Caption: Workflow for the chemoenzymatic resolution of trans-2-aminocyclohexanol.

Conclusion and Future Perspectives

The synthesis of enantiopure this compound is a well-addressed challenge in organic chemistry, with several robust and efficient methods at the disposal of researchers and drug development professionals. The choice of a particular synthetic route will often depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the required level of enantiopurity.

Classical resolution remains a viable and scalable option, particularly when both enantiomers are of interest. However, asymmetric synthesis, especially the catalytic asymmetric ring-opening of cyclohexene oxide, represents a more modern and atom-economical approach. Chemoenzymatic methods, with their exceptional selectivity and environmentally benign reaction conditions, are increasingly becoming the preferred choice, especially in the pharmaceutical industry where sustainability and high purity are paramount.

Future research in this area will likely focus on the development of even more active and selective catalysts for asymmetric synthesis, the discovery of novel enzymes with broader substrate scopes and enhanced stability, and the integration of these synthetic strategies into continuous flow processes for improved efficiency and scalability. The continued innovation in the synthesis of this compound will undoubtedly fuel further advancements in asymmetric catalysis and the development of new chiral therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Molecular Structure and Conformational Analysis of trans-2-Aminocyclohexanol Isomers

Abstract

trans-2-Aminocyclohexanol is a pivotal chiral building block in synthetic chemistry and drug development. Its molecular structure, governed by the principles of cyclohexane stereochemistry, presents a fascinating case study in conformational analysis. The spatial arrangement of its amino and hydroxyl functional groups is dictated by a delicate equilibrium between sterically favored and hydrogen-bond-stabilized conformations. This guide provides an in-depth analysis of the stereoisomers of trans-2-aminocyclohexanol, focusing on the conformational dynamics that define their structure. We will explore the critical role of intramolecular hydrogen bonding, the influence of solvent polarity, and the definitive spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to elucidate the predominant conformations. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this molecule's structural chemistry.

Part 1: Stereoisomerism in trans-2-Aminocyclohexanol

The structure of trans-2-aminocyclohexanol features two stereocenters at carbons C1 (bearing the hydroxyl group) and C2 (bearing the amino group). The trans designation indicates that the two substituents are on opposite sides of the cyclohexane ring's plane. This arrangement gives rise to a pair of non-superimposable mirror images, or enantiomers:

-

(1R,2R)-2-Aminocyclohexanol

-

(1S,2S)-2-Aminocyclohexanol

These enantiomers possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, a critical consideration in pharmacology. For the remainder of this guide, the principles discussed apply equally to both the (1R,2R) and (1S,2S) enantiomers, as they share the same conformational behavior.

Part 2: The Core Structural Dynamic: Conformational Equilibrium

The non-planar, puckered "chair" conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain.[1] For a trans-1,2-disubstituted cyclohexane, the two substituents can adopt one of two chair conformations that are in constant equilibrium via a "ring flip": a diequatorial (e,e) conformation or a diaxial (a,a) conformation.[2][3]

The relative stability of these two conformers is the central question in the structural analysis of trans-2-aminocyclohexanol.

Pillar 1: Steric Hindrance

In the absence of other interactions, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions—steric clashes with other axial atoms on the same side of the ring.[1] Both the hydroxyl (-OH) and amino (-NH2) groups are subject to this steric pressure. Consequently, from a purely steric standpoint, the diequatorial (e,e) conformer is significantly more stable and would be expected to dominate the equilibrium.

Pillar 2: The Decisive Role of Intramolecular Hydrogen Bonding

The defining structural feature of trans-2-aminocyclohexanol is the potential for an intramolecular hydrogen bond (IMHB). This non-covalent interaction can occur in the diaxial (a,a) conformation, where the axial hydroxyl group acts as a hydrogen bond donor and the axial amino group acts as the acceptor (O-H···N).[4][5] This interaction introduces a significant stabilizing effect that can counteract the steric preference for the diequatorial arrangement.[6]

The strength and influence of this IMHB are highly dependent on the surrounding environment.

-

In Non-Polar Solvents (e.g., CCl₄, CDCl₃): The intramolecular O-H···N hydrogen bond is strong and well-protected from competing interactions. This stabilization is often sufficient to overcome the steric strain, causing the diaxial (a,a) conformation to be the major or even predominant species in the equilibrium.[7][8]

-

In Polar, Protic Solvents (e.g., D₂O, CD₃OD): The solvent molecules themselves are potent hydrogen bond donors and acceptors. They effectively solvate the -OH and -NH₂ groups, forming intermolecular hydrogen bonds that compete with and disrupt the internal O-H···N bond.[7] In this scenario, the stabilizing effect of the IMHB is negated, and the equilibrium shifts decisively toward the sterically favored diequatorial (e,e) conformer .

This solvent-dependent conformational switching is a key characteristic of this molecular system.[7]

Part 3: Experimental Protocols for Structural Elucidation

Determining the dominant conformation of trans-2-aminocyclohexanol in a given solution is achieved through robust spectroscopic methods. The choice of experiment is guided by the need to obtain parameters that are sensitive to the dihedral angles and bonding environments of the conformers.

Methodology 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining conformational equilibrium in solution. The key parameter is the vicinal coupling constant (³JH,H) between the protons on C1 (H1) and C2 (H2). This value is directly related to the dihedral angle between these protons, as described by the Karplus equation.[7][9]

-

A large coupling constant (³J ≈ 8–12 Hz) corresponds to a dihedral angle of ~180°, which is only possible when H1 and H2 are in a trans-diaxial arrangement. This is definitive evidence for the diequatorial (e,e) conformation of the substituents.

-

A small coupling constant (³J ≈ 2–5 Hz) corresponds to a dihedral angle of ~60°, which occurs when the protons have a gauche relationship (axial-equatorial or equatorial-equatorial). This is indicative of the diaxial (a,a) conformation of the substituents.

-

Sample Preparation: Dissolve 5-10 mg of trans-2-aminocyclohexanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or D₂O/CD₃OD for a polar environment) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (≥400 MHz is recommended). Shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

Data Processing: Fourier transform the acquired FID. Phase the spectrum and perform baseline correction.

-

Analysis: Identify the multiplets corresponding to H1 (the proton on the carbon with the -OH group, typically δ ≈ 3.3-3.6 ppm) and H2 (the proton on the carbon with the -NH₂ group, typically δ ≈ 2.7-3.0 ppm). Measure the coupling constant (³JH1,H2) from the splitting pattern.

-

Interpretation: Compare the measured ³J value to the expected values to determine the predominant conformation in the chosen solvent.

| Conformer | Substituent Positions | H1-H2 Relationship | Expected ³JH1,H2 (Hz) | Dominant Solvent Type |

| Diequatorial | -OH (e), -NH₂ (e) | Diaxial | 8 – 12 | Polar (e.g., D₂O) |

| Diaxial | -OH (a), -NH₂ (a) | Diequatorial | 2 – 5 | Non-Polar (e.g., CDCl₃) |

Methodology 2: Infrared (IR) Spectroscopy

IR spectroscopy provides complementary evidence for intramolecular hydrogen bonding by analyzing the stretching frequencies of the O-H and N-H bonds.[4]

-

Free O-H Group: In the absence of hydrogen bonding, the O-H stretch appears as a sharp, well-defined band around 3600–3650 cm⁻¹ .

-

Hydrogen-Bonded O-H Group: When the hydroxyl group participates in a hydrogen bond (either inter- or intramolecularly), the O-H bond is weakened and lengthened. This results in a shift to lower frequency and significant peak broadening, appearing as a broad band typically centered around 3200–3500 cm⁻¹ .[10][11]

To isolate the effect of intramolecular H-bonding, the experiment must be conducted in a dilute solution of a non-polar solvent. This minimizes intermolecular H-bonding between separate molecules.[12]

-

Sample Preparation: Prepare a very dilute solution (<0.01 M) of trans-2-aminocyclohexanol in a non-polar solvent transparent in the relevant IR region (e.g., carbon tetrachloride, CCl₄).

-

Reference Spectrum: Acquire a background spectrum of the pure solvent in the sample cell.

-

Sample Spectrum: Acquire the IR spectrum of the dilute solution.

-

Analysis: Examine the region from 3000 to 3700 cm⁻¹. The presence of a broad band around 3400-3500 cm⁻¹ alongside a weaker, sharp peak ~3600 cm⁻¹ indicates an equilibrium where a significant population of molecules exists in the intramolecularly hydrogen-bonded (diaxial) conformation. The absence of the broad band and the presence of only a sharp "free" O-H peak would suggest the diequatorial form dominates exclusively.

| O-H Group State | Description | Typical IR Frequency (cm⁻¹) | Associated Conformer |

| Free Hydroxyl | No H-bonding | Sharp, ~3620 | Diequatorial (e,e) |

| H-Bonded Hydroxyl | Intramolecular O-H···N | Broad, ~3490 | Diaxial (a,a) |

Part 4: Synthesis and Chiral Resolution

For practical applications, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. The synthesis typically begins with the creation of a racemic mixture, followed by a chiral resolution step.

-

Synthesis: A common and efficient route involves the epoxidation of cyclohexene to form cyclohexene oxide. Subsequent ring-opening of the epoxide with ammonia or an ammonia equivalent proceeds with anti-stereochemistry, yielding racemic trans-2-aminocyclohexanol.[13]

-

Chiral Resolution: The most established method for separating the (1R,2R) and (1S,2S) enantiomers is through diastereomeric salt formation.[14] A chiral resolving agent, such as (R)- or (S)-mandelic acid, is added to the racemic mixture.[14] The resulting salts—(1R,2R)-amine•(R)-acid and (1S,2S)-amine•(R)-acid—are diastereomers and have different solubilities, allowing one to be selectively crystallized and separated. Liberation of the free amine from the separated salt yields the enantiopure product.[14][15]

Conclusion

The molecular structure of trans-2-aminocyclohexanol isomers is not static but exists as a dynamic equilibrium between diequatorial and diaxial chair conformations. While steric factors favor the diequatorial arrangement, a stabilizing intramolecular hydrogen bond can shift the equilibrium towards the diaxial conformer. This balance is exquisitely sensitive to the solvent environment, providing a classic example of a conformational molecular switch. A rigorous understanding of this behavior, confirmed through precise spectroscopic analysis via NMR and IR techniques, is fundamental for professionals in chemistry and drug development who utilize this versatile chiral scaffold to design and synthesize molecules with specific three-dimensional architectures.

References

- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westmont.edu [westmont.edu]

- 8. Intramolecular hydrogen bonding in trans-2-halogenocyclohexanols, and enthalpy differences between the chair conformations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. auremn.org.br [auremn.org.br]

- 10. youtube.com [youtube.com]

- 11. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

A Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanol

Introduction

(1R,2R)-2-Aminocyclohexanol (CAS No. 931-16-8) is a chiral amino alcohol, a versatile building block in asymmetric synthesis and a key component in the development of pharmaceuticals and chiral catalysts.[1] Its rigid cyclohexane framework and defined stereochemistry, with the amino and hydroxyl groups in a trans diaxial or diequatorial conformation, make it a valuable scaffold. The molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[2]

Accurate structural confirmation and purity assessment of such a molecule are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, underpinned by established principles, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the connectivity and stereochemistry of the molecule.

Structural Assignments

The numbering scheme used for NMR assignments is presented in the diagram below. Due to the trans relationship, the cyclohexane ring can exist in two chair conformations. The equilibrium between these conformers influences the observed chemical shifts and coupling constants.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals distinct signals for each unique proton. The protons attached to C1 and C2 (H1 and H2) are of particular diagnostic importance due to their proximity to the electronegative oxygen and nitrogen atoms, shifting them downfield. The remaining methylene protons on the cyclohexane ring (H3-H6) typically appear as complex, overlapping multiplets in the upfield region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~3.15 | ddd | 1H | H1 | Deshielded by the adjacent -OH group. The multiplicity arises from coupling to H2 and the two H6 protons. |

| ~2.50 | ddd | 1H | H2 | Deshielded by the adjacent -NH₂ group. Coupling to H1 and the two H3 protons results in a complex multiplet. |

| ~2.40 | br s | 3H | -OH, -NH₂ | These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and solvent. |

| 1.0 - 2.0 | m | 8H | H3, H4, H5, H6 | These aliphatic protons on the cyclohexane ring overlap significantly, creating a complex multiplet region. |

Note: Data is interpreted based on spectra of the racemate and related derivatives.[3][4] Precise shifts and multiplicities can vary with solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The carbons bonded to the heteroatoms (C1 and C2) are significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~75.0 | C1 | The C-O bond causes a strong deshielding effect, shifting this carbon significantly downfield.[5][6] |

| ~57.0 | C2 | The C-N bond also deshields this carbon, but to a lesser extent than the C-O bond. |

| ~34.0 | C6 | Adjacent to the electron-withdrawing C1-OH group. |

| ~31.0 | C3 | Adjacent to the electron-withdrawing C2-NH₂ group. |

| ~24.5 | C4, C5 | These carbons are furthest from the substituents and appear in the typical aliphatic region. |

Note: Assignments are based on established chemical shift ranges for substituted cyclohexanes.[5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.[7]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte peaks.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

-

Shim the magnetic field to optimize its homogeneity. This is an iterative process aimed at achieving sharp, symmetrical peaks.

-

Acquire a standard ¹H spectrum using a 90° pulse, collecting a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks confirm the presence of the alcohol and primary amine functionalities.

Table 3: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Insights |

|---|---|---|---|---|

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol (-OH) | The broadness of this peak is a direct result of intermolecular hydrogen bonding, a characteristic feature of alcohols.[8] |

| 3100 - 3500 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) | This peak often appears as a shoulder on the broader O-H band. Primary amines typically show two bands (symmetric and asymmetric stretch), but these can be obscured by the O-H signal.[9] |

| 2850 - 2960 | Strong | C-H Stretch | Alkane (Cyclohexyl) | These sharp, strong absorptions confirm the presence of the saturated cyclohexane ring. |

| ~1600 | Medium | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the -NH₂ group appears in this region. |

| 1050 - 1150 | Strong | C-O Stretch | Secondary Alcohol | This strong absorption is characteristic of the C-O single bond in the alcohol group.[8] |

Note: Data is interpreted based on spectra available for 2-aminocyclohexanol.[10][11]

Experimental Protocol: Acquiring an FT-IR Spectrum (Thin Film Method)

This protocol is suitable for solid organic compounds.

Caption: Workflow for FT-IR analysis using the thin film method.

-

Sample Preparation:

-

Place a small amount (2-5 mg) of this compound into a small vial.

-

Add a few drops of a volatile solvent like methylene chloride or acetone and swirl to dissolve the solid.

-

Using a pipette, apply one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Open the spectrometer's sample compartment.

-

First, run a background scan with nothing in the sample holder. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Place the salt plate with the sample film into the sample holder.

-

Close the compartment and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, electron ionization (EI) is a common technique.

Interpretation of the Mass Spectrum

The mass spectrum of trans-2-aminocyclohexanol shows a molecular ion (M⁺˙) peak, which confirms the molecular weight. The fragmentation pattern is characteristic of cyclic alcohols and amines.[12]

Table 4: Key Fragments in the EI Mass Spectrum | m/z | Relative Intensity | Assignment | Fragmentation Pathway | | :--- | :--- | :--- | :--- | | 115 | Low | [M]⁺˙ | Molecular Ion | Confirms the molecular weight of C₆H₁₃NO. The peak is often weak for alcohols.[13] | | 98 | Medium | [M - NH₃]⁺˙ | Loss of Ammonia | A common fragmentation for primary amines. | | 97 | Medium | [M - H₂O]⁺˙ | Dehydration | A characteristic fragmentation pathway for alcohols, involving the loss of a water molecule.[8] | | 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ | Ring Cleavage | Represents a stable fragment resulting from the cleavage of the cyclohexane ring. | | 44 | High (Base Peak) | [C₂H₆N]⁺ | α-Cleavage | Alpha-cleavage next to the amino group, breaking the C2-C3 bond, yields the stable [CH₂(NH₂)]⁺ fragment. This is a very common fragmentation for primary amines.[14] |

Plausible Fragmentation Pathway

The formation of the base peak at m/z 44 is a highly favorable process that provides strong evidence for the 2-amino-substituted structure.

Caption: Simplified fragmentation scheme for 2-Aminocyclohexanol.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation to form [M+H]⁺ ions.

-

-

Instrument Setup and Analysis:

-

Set up the mass spectrometer with the ESI source operating in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data over a relevant mass range (e.g., m/z 50-200).

-

-

Data Analysis:

-

Examine the resulting spectrum for the protonated molecular ion [M+H]⁺, which would appear at m/z 116 for this compound.

-

If fragmentation is induced in the source (by increasing cone voltage), look for characteristic fragment ions.

-

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the hydroxyl and amino groups. IR spectroscopy provides rapid verification of these key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity and purity of this important chiral building block in research and development.

References

- 1. (1S,2S)-2-Aminocyclohexanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]

- 4. westmont.edu [westmont.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 2-Aminocyclohexanol | 6850-38-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 2-Aminocyclohexanol(6850-38-0) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

A Researcher's Guide to the Commercial Sourcing of (1R,2R)-2-Aminocyclohexanol: From Bench-Scale to cGMP Supply

Introduction: The Significance of (1R,2R)-2-Aminocyclohexanol in Modern Synthesis

This compound is a chiral amino alcohol that has emerged as a pivotal building block in asymmetric synthesis and pharmaceutical development. Its rigid cyclohexane backbone, coupled with the stereospecific arrangement of the amino and hydroxyl groups, makes it an invaluable asset for introducing chirality into molecules with a high degree of stereochemical control. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this critical chiral intermediate. We will delve into the availability of research-grade and cGMP-compliant material, key suppliers, quality control methodologies, and its diverse applications, providing a comprehensive framework for informed procurement decisions.

Commercial Availability and Key Suppliers

The commercial availability of this compound spans a wide range of purities and quantities, catering to needs from early-stage research to large-scale manufacturing. It is commercially available as the free base (CAS No. 931-16-8) and as the hydrochloride salt (CAS No. 13374-31-7), which often exhibits improved stability and handling characteristics. The suppliers range from catalog chemical companies providing research quantities to contract development and manufacturing organizations (CDMOs) capable of producing cGMP-grade material for clinical and commercial use.

Below is a comparative table of prominent suppliers for this compound and its hydrochloride salt. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Form | CAS Number | Purity/Grade | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Hydrochloride | 13374-31-7 | ≥98.0% enantiomeric excess | Grams | Offers detailed product information and access to Certificates of Analysis.[1] |

| TCI (Tokyo Chemical Industry) | Free Base & HCl | 931-16-8 & 13374-31-7 | >98.0% (GC) | Grams to Kilograms | Provides specifications and safety data sheets.[2][3] |

| Strem Chemicals | Hydrochloride | 13374-31-7 | 95% (99% ee) | Grams | Often sold in collaboration with Daicel for research purposes.[4] |

| ChemShuttle | Free Base | 931-16-8 | 95% | 100g to 1kg | Custom synthesis services are also available.[5] |

| Amerigo Scientific | Hydrochloride | 13374-31-7 | 95.0-105.0% (AT) | Inquire | Distributes for various manufacturers.[6] |

| CymitQuimica | Free Base | 931-16-8 | 97%, 98% (>98% ee) | Grams | European-based supplier with multiple purity options.[3] |

| Agno Pharma | Free Base & HCl | 931-16-8 & 13374-31-7 | cGMP grade available | Kilograms to Tons | A CDMO with US-FDA inspected cGMP compliant manufacturing facilities.[7] |

Ensuring Quality: A Guide to Supplier Validation and Analytical Methodologies

For researchers and drug developers, the quality and purity of starting materials are paramount. When sourcing this compound, a thorough evaluation of the supplier's quality systems and analytical data is crucial.

Supplier Qualification Workflow

The following workflow outlines a systematic approach to qualifying a supplier for this compound, particularly when cGMP-grade material is required.

Caption: A workflow for qualifying suppliers of this compound.

Key Analytical Techniques for Quality Control

A comprehensive Certificate of Analysis (CoA) for this compound should include data from the following analytical techniques to ensure identity, purity, and stereochemical integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These are fundamental for confirming the chemical structure of the molecule. The splitting patterns and chemical shifts of the protons on the cyclohexyl ring are highly dependent on their stereochemical environment (axial vs. equatorial), allowing for the differentiation between cis and trans isomers.

-

Protocol for Stereoisomer Analysis: While direct NMR can distinguish diastereomers, determining enantiomeric excess often requires the use of a chiral derivatizing agent, such as Mosher's acid, or a chiral solvating agent.[8] This creates diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer.

2. Chiral High-Performance Liquid Chromatography (HPLC):

-

Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Typical Protocol:

-

Column Selection: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating amino alcohol enantiomers.

-

Mobile Phase: A typical mobile phase for the analysis of this compound would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.

-

Additive: For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

-

Detection: UV detection is commonly used.

-

3. Gas Chromatography (GC):

-

Application: GC is frequently used to determine the overall purity of the compound by separating it from volatile impurities. The purity is typically reported as a percentage area.

Applications in Research and Drug Development

The utility of this compound stems from its rigid chiral scaffold, making it a versatile tool in several areas of chemical synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. This compound and its derivatives are effective chiral auxiliaries in a variety of asymmetric transformations, including:

-

Asymmetric Alkylations: The formation of chiral oxazolidinones from this compound allows for highly diastereoselective alkylation of the corresponding enolates.[9][10]

-

Asymmetric Aldol Reactions: These chiral auxiliaries can control the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.[9][10]

The predictable stereochemical outcomes and the ease of removal of the auxiliary make it a valuable tool for the synthesis of complex chiral molecules.

As a Chiral Building Block in Pharmaceutical Synthesis

The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the introduction of diverse substituents at both the amino and hydroxyl groups, enabling the construction of complex molecular architectures. While specific drug examples directly incorporating the this compound core are proprietary, the broader class of chiral 1,2-amino alcohols are key components in a wide range of pharmaceuticals, including antiviral agents, central nervous system drugs, and cardiovascular medications.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers and drug development professionals. A diverse range of suppliers offer this compound in various grades, from research quantities to cGMP-compliant material suitable for pharmaceutical manufacturing. A thorough understanding of the supplier landscape, coupled with a rigorous approach to quality evaluation through techniques such as NMR and chiral HPLC, is essential for ensuring the success of synthetic endeavors. The demonstrated utility of this compound as a chiral auxiliary and a versatile synthetic intermediate underscores its continued importance in the pursuit of novel and stereochemically complex molecules.

References

- 1. agnopharma.com [agnopharma.com]

- 2. Agno Pharmaceuticals - Drug Development and Delivery [drug-dev.com]

- 3. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]

- 4. company profile of Agno Pharma,Contact Information for Agno Pharma - www.pharmasources.com [pharmasources.com]

- 5. agnopharma.com [agnopharma.com]

- 6. agnopharma.com [agnopharma.com]

- 7. cphi-online.com [cphi-online.com]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of (1R,2R)-2-Aminocyclohexanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1R,2R)-2-Aminocyclohexanol (CAS RN: 931-16-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the minimization of risk during its use in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Compound Profile and Inherent Risks

This compound is a chiral amine featuring a cyclohexane ring with amino (-NH2) and hydroxyl (-OH) groups in a trans configuration.[1][2] This bifunctionality makes it a valuable building block in asymmetric synthesis, particularly for chiral ligands and pharmaceutical intermediates.[2][3] However, its chemical reactivity is intrinsically linked to its significant hazards. The primary risk associated with this compound is its severe corrosivity.[1]

The compound is typically a white to light yellow crystalline solid.[2][4] It is noted to be air-sensitive, hygroscopic, and heat-sensitive, properties which dictate stringent storage and handling requirements.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][4] |